3-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-2-carboxamide
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Overview
Description
3-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of bromine, fluorine, and cyclopropyl groups attached to a pyridine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom to the pyridine ring.
Fluorination: Introduction of the fluorine atom.
Amidation: Formation of the carboxamide group by reacting with appropriate amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the pyridine ring.
Reduction: Reduction reactions could be used to modify the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be targets for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution of the bromine atom might yield a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in the development of new materials or catalysts.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They might exhibit activity against certain biological targets, making them candidates for drug development.
Industry
In industry, such compounds could be used in the development of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action for 3-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-2-carboxamide would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, altering their function and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-cyclopropyl-6-fluoropyridine-2-carboxamide: Lacks the additional cyclopropylethyl group.
N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-2-carboxamide: Lacks the bromine atom.
3-bromo-6-fluoropyridine-2-carboxamide: Lacks both cyclopropyl groups.
Uniqueness
The presence of both bromine and fluorine atoms, along with the cyclopropyl groups, makes 3-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-2-carboxamide unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially making it more effective or selective in its applications.
Properties
IUPAC Name |
3-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrFN2O/c1-8(9-2-3-9)18(10-4-5-10)14(19)13-11(15)6-7-12(16)17-13/h6-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYYSEDFJCSYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2CC2)C(=O)C3=C(C=CC(=N3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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